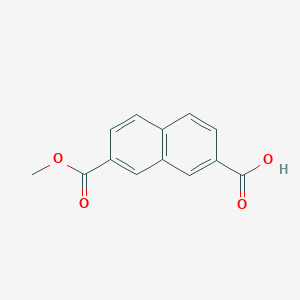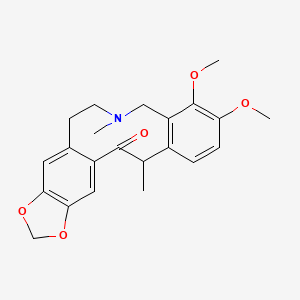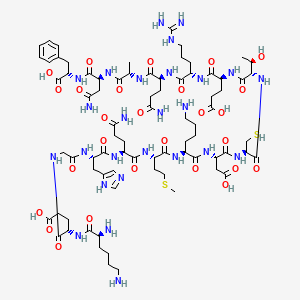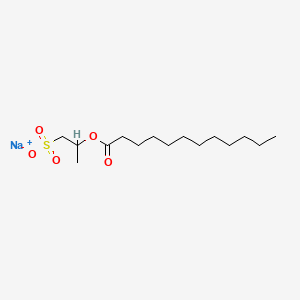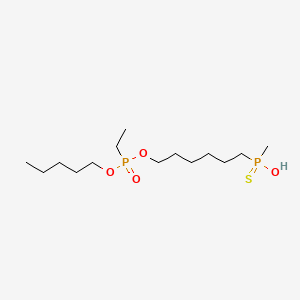
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester is a complex organophosphorus compound. This compound is notable for its unique structure, which includes both phosphonothioic and phosphonic acid ester functionalities. These features make it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester typically involves the reaction of ethylphosphonic acid derivatives with thioic acid anhydrides. Common reagents used in these reactions include ethyl bromoacetate and ammonium carbonate . The reaction conditions often require the presence of catalysts such as phosphoric acid or vanadyl triflate to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions using acid anhydrides and alcohols. Catalysts like phosphoric acid are employed to ensure high yields and efficiency . The process is typically carried out under controlled temperatures and pressures to optimize the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids in the presence of oxidizing agents.
Reduction: Formation of phosphonothioic acid derivatives under reducing conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various alcohols and amines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonothioic acids, and various phosphoramidates and phosphonates .
Aplicaciones Científicas De Investigación
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester has a wide range of scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester involves its interaction with molecular targets through phosphorylation reactions. The compound can act as a phosphorylating agent, transferring its phosphonothioic or phosphonic groups to nucleophilic sites on target molecules . This process is facilitated by the presence of catalysts and specific reaction conditions that promote the formation of transient phosphoryl intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic Acids: Compounds like ethylphosphonic acid and dipentyl phosphonic acid share similar structural features and reactivity.
Phosphonothioic Acids: Compounds such as ethylphosphonothioic acid exhibit similar chemical behavior and applications.
Uniqueness
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester is unique due to its dual functionality, combining both phosphonothioic and phosphonic acid ester groups. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
109438-26-8 |
|---|---|
Fórmula molecular |
C14H32O4P2S |
Peso molecular |
358.42 g/mol |
Nombre IUPAC |
6-[ethyl(pentoxy)phosphoryl]oxyhexyl-hydroxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H32O4P2S/c1-4-6-9-12-17-20(16,5-2)18-13-10-7-8-11-14-19(3,15)21/h4-14H2,1-3H3,(H,15,21) |
Clave InChI |
DNVLDPOHTBGMFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOP(=O)(CC)OCCCCCCP(=S)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


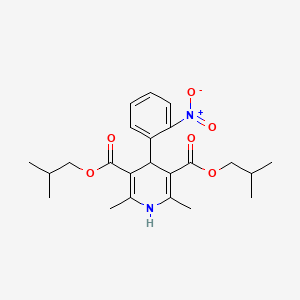
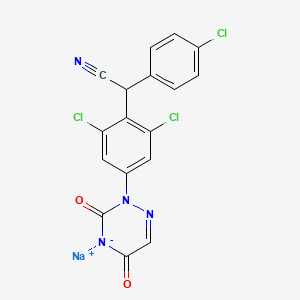
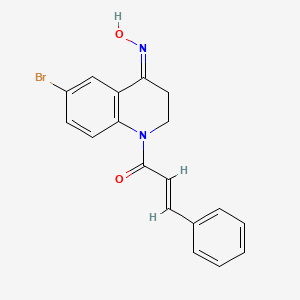
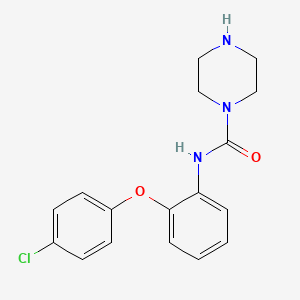
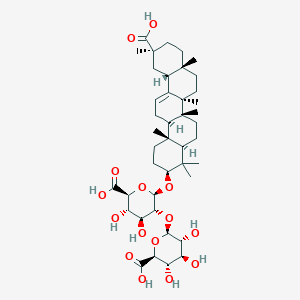

![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
